4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether
Description
This compound belongs to the pyrimidine derivative family, characterized by a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3. The core structure is substituted at position 4 with a 3-chlorophenylsulfanyl group, at position 2 with a phenyl group, and at position 5 with a methyl ether. Pyrimidine derivatives are widely studied for their pharmacological and material science relevance, particularly in kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-5-methoxy-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-21-15-11-19-16(12-6-3-2-4-7-12)20-17(15)22-14-9-5-8-13(18)10-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNUXCAVZWVSSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Introduction of the Chlorophenyl Sulfanyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a chlorophenyl sulfanyl group. This can be achieved using reagents like chlorophenyl thiol and a suitable base.
Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting specific functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new substituents replacing the chlorine atom.
Scientific Research Applications
4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations
Chlorophenyl Positional Isomerism: The target compound’s 3-chlorophenylsulfanyl group (position 4) contrasts with the 4-chloro analog (). In , a 3,4-dichlorobenzyl group enhances halogen bonding and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
The ethyl ester group in (position 5) introduces hydrolyzable functionality, which could influence metabolic stability compared to the methyl ether in the target compound .
Heterocyclic Core Variations :
- describes a triazole-thione scaffold instead of pyrimidine. The triazole ring offers additional hydrogen-bonding sites, while the thione group enhances metal-binding capacity, relevant in enzyme inhibition .
Hypothesized Property Differences Based on Structural Features
- Solubility : Methyl ether (target) and methylsulfanyl () groups confer moderate hydrophobicity. The morpholine substituent in improves solubility due to its polar nature .
- Reactivity : The methyl ether in the target compound is less reactive toward nucleophiles compared to the ester group in , which may undergo hydrolysis .
- Biological Activity : Chlorophenyl and methylsulfanyl groups are associated with kinase inhibition (e.g., JAK2, EGFR), while triazole-thiones () are explored for antimicrobial activity .
Biological Activity
4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The compound features a pyrimidine ring substituted with a chlorophenyl sulfanyl group and a phenyl group, making it a candidate for various biological applications, including antimicrobial and anticancer properties.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various therapeutic effects.
Antimicrobial Properties
Research has indicated that this compound exhibits promising antimicrobial activity. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. The compound has been evaluated in various cancer cell lines, demonstrating cytotoxic effects at specific concentrations.
Case Studies
- Antiviral Activity : A study evaluated the antiviral potential of similar pyrimidine derivatives against the Tobacco Mosaic Virus (TMV). Compounds within this class exhibited varying degrees of effectiveness, with some demonstrating EC50 values as low as .
- DPP-4 Inhibition : The compound's structure suggests it may act as a DPP-4 inhibitor, which is relevant for managing type 2 diabetes. Research on similar compounds has shown that modifications to the pyrimidine scaffold can enhance inhibitory activity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | EC50/IC50 Value | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Not yet established | |
| Pyrazolopyrimidine | Antiviral | ||
| DPP-4 Inhibitor (similar scaffold) | Diabetes Management | IC50 not specified |
Research Applications
The compound is under investigation for several applications:
- Medicinal Chemistry : As a lead compound for drug discovery.
- Biological Research : To explore its mechanisms of action and potential therapeutic uses.
- Material Science : Its unique chemical properties may lead to new material developments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
